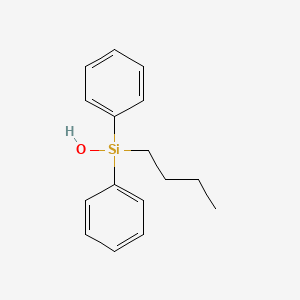

Butyl(diphenyl)silanol

Description

Structure

3D Structure

Properties

CAS No. |

17964-41-9 |

|---|---|

Molecular Formula |

C16H20OSi |

Molecular Weight |

256.41 g/mol |

IUPAC Name |

butyl-hydroxy-diphenylsilane |

InChI |

InChI=1S/C16H20OSi/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |

InChI Key |

GEEVFOWFGFZMKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Diphenyl Silanol

Hydrolytic Routes from Halosilanes

The hydrolysis of halosilanes represents a conventional and widely utilized method for synthesizing silanols. researchgate.net This approach leverages the high reactivity of the silicon-halogen bond towards nucleophilic substitution by water.

The direct precursor for Butyl(diphenyl)silanol via this route is tert-butylchlorodiphenylsilane (B126151) (TBDPSCl). The hydrolysis of TBDPSCl is a standard procedure, often employed in organic synthesis for the deprotection of alcohols that have been shielded as their TBDPS ethers. chemicalbook.comwikipedia.org The reaction involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the chloride ion and the formation of the silanol (B1196071).

The process is typically facilitated by a base, which serves to neutralize the hydrochloric acid byproduct. Common bases include imidazole (B134444), triethylamine, and pyridine (B92270). chemicalbook.comlookchem.com The choice of solvent and reaction conditions can be tailored to the substrate. For instance, a dimethylformamide (DMF)-imidazole system exhibits strong reactivity, suitable even for sterically hindered alcohols. chemicalbook.com

Table 1: Illustrative Conditions for Hydrolysis of Silyl (B83357) Ethers (Deprotection)

| Base/Catalyst | Solvent | Key Features |

| Imidazole | DMF, CH2Cl2, THF | Strong reactivity, suitable for secondary alcohols. chemicalbook.com |

| Triethylamine, DMAP | CH2Cl2 | A common system for silylation and desilylation. chemicalbook.com |

| Ammonium Nitrate | DMF | Promotes rapid formation of silyl ethers from alcohols and TBDPS-Cl. lookchem.com |

| Acetic Acid | - | 80% acetic acid is noted for its ability to cleave other silyl ethers while leaving the TBDPS group intact, highlighting the latter's stability. wikipedia.org |

While often discussed in the context of deprotection, the fundamental reaction is the hydrolysis of the Si-Cl bond to yield the corresponding silanol.

While halosilanes are highly reactive, alkoxysilanes and aminosilanes present alternative precursors for silanol synthesis, each with distinct kinetic and mechanistic profiles. researchgate.netnih.gov

Alkoxysilanes: The hydrolysis of alkoxysilanes is a cornerstone of sol-gel chemistry and is catalyzed by either acid or base. gelest.commdpi.com Compared to chlorosilanes, the reaction is generally slower and produces alcohol as a byproduct instead of HCl. gelest.com The rate of hydrolysis is significantly influenced by steric factors, with smaller alkoxy groups reacting faster (e.g., methoxy (B1213986) > ethoxy). gelest.com Under acidic conditions, the reaction is initiated by the protonation of the alkoxy group, whereas in basic media, nucleophilic attack by a hydroxide (B78521) ion on the silicon atom is the key step. gelest.comnih.gov

Aminosilanes: The hydrolysis of aminosilanes can be more complex. The nitrogen atom can autocatalyze the reaction. In some cases, particularly with aminopropylsilanes, stable zwitterionic silanolates can form in solution. gelest.com The hydrolysis rate can be influenced by the substitution on the nitrogen atom, with crowding around the nitrogen decreasing the rate. nih.gov Studies on various N-bearing alkoxysilanes have been conducted to understand their hydrolysis and condensation kinetics, often revealing the formation of intermediate species through solvolysis. researchgate.netresearchgate.net

Table 2: Comparative Overview of Silanol Precursor Hydrolysis

| Precursor Type | General Reactivity | Byproduct | Key Characteristics |

| Halosilane (e.g., R3SiCl) | High | HCl | Fast reaction; requires a base to neutralize acid. researchgate.net |

| Alkoxysilane (e.g., R3SiOR') | Moderate | R'OH | Rate is pH-dependent and influenced by sterics of the alkoxy group. gelest.comnih.gov |

| Aminosilane (e.g., R3SiNR'2) | Variable | HNR'2 | Can be autocatalytic; may form stable intermediates. gelest.comresearchgate.net |

Oxidative Approaches from Hydrosilanes

The oxidation of hydrosilanes (compounds containing a Si-H bond) offers a green and sustainable alternative to hydrolytic methods, often utilizing water or molecular oxygen as the oxidant. nih.govresearchgate.net This pathway avoids the generation of corrosive byproducts like HCl.

A variety of transition metals, including palladium, rhodium, iridium, ruthenium, and cobalt, can catalyze the hydrolytic oxidation of hydrosilanes to silanols. acs.orgresearchgate.netorganic-chemistry.org The general mechanism involves the activation of the Si-H bond by the metal catalyst, followed by nucleophilic attack from water and subsequent liberation of the silanol product. acs.org These catalytic systems are often highly efficient, operating under mild and neutral conditions. organic-chemistry.org For example, iridium complexes have been shown to effectively catalyze the hydrolytic oxidation of various organosilanes to their corresponding silanols in good to excellent yields. organic-chemistry.org Similarly, rhodium complexes can be used to selectively synthesize hydrosilanols and silanediols from dihydrosilanes. ehu.es

Table 3: Examples of Metal-Catalyzed Hydrosilane Oxidation

| Catalyst System | Hydrosilane Substrate | Oxidant | Yield | Reference |

| [IrCl(C8H12)]2 | Various Organosilanes | H2O | Good to Excellent | organic-chemistry.org |

| [RuCl2(p-cymene)]2 | Various Silanes | H2O | Excellent | organic-chemistry.org |

| Mn(ClO4)·6H2O / 4,4'-diaminobipyridine | Monohydrosilanes & Dihydrosilanes | H2O2 | 80-98% | researchgate.net |

| Pd/C | (1,1-Difluoro-5-phenylpent-1-en-2-yl)diphenylsilane | H2O in THF | - | acs.org |

| Cobalt Phthalocyanine (CoPc) | Organohydrosilanes & Hydrosiloxanes | O2 | - | researchgate.net |

Advanced Oxidation Reagents in Silanol Synthesis

Beyond traditional metal catalysis, research has focused on more advanced and sustainable oxidants.

Peracetic Acid: Peracetic acid has been reported as an efficient and selective oxidant for a range of alkyl and aryl silanes. acs.orgdp.tech This method provides a more sustainable alternative to many transition-metal catalysts and other stoichiometric oxidants that may have manufacturing or environmental drawbacks. acs.org

Hydrogen Peroxide: H2O2 is a commonly used green oxidant in conjunction with metal catalysts, such as manganese or lacunary polyoxotungstate systems, for the conversion of hydrosilanes to silanols with high selectivity. researchgate.netresearchgate.net

Enzymatic Oxidation: A truly novel approach involves the use of enzymes. Wild-type cytochrome P450 monooxygenases have been shown to have promiscuous activity for oxidizing hydrosilanes to silanols using atmospheric oxygen as the terminal oxidant. nih.gov Through directed evolution, highly efficient and selective biocatalysts have been developed that avoid the formation of disiloxane (B77578) byproducts, a common issue in other silanol syntheses. The mechanism is believed to proceed through hydrogen atom abstraction followed by radical rebound, analogous to the enzyme's native function. nih.gov

Novel Synthetic Strategies

Emerging research continues to expand the toolkit for silanol synthesis, focusing on efficiency, selectivity, and novel reaction pathways.

Biocatalysis: The use of engineered cytochrome P450 enzymes represents a significant leap forward, enabling selective Si-H oxidation under exceptionally mild conditions with oxygen as the ultimate oxidant. nih.gov This biocatalytic method is highly selective for the Si-H bond, even in the presence of more traditionally reactive C-H or C=C bonds. nih.gov

Electrochemical Hydrolysis: Recent studies have demonstrated that silanols can be obtained through the electrochemical hydrolysis of hydrosilanes, offering a metal-free alternative for oxidation. ehu.es

Biomimetic Catalysis: An all-inorganic biomimetic system featuring single-cobalt sites has been developed that acts as an oxidase mimic. This catalyst enables the scalable synthesis of silanols via aerobic oxidation of hydrosilanes. organic-chemistry.org

Ring-Opening of Silacyclobutanes: A rhodium-catalyzed hydrolytic cleavage of the silicon-carbon bond in silacyclobutanes using water as the reactant provides a unique pathway to access silanols. organic-chemistry.org

Visible Light-Mediated Organoboron-Catalyzed Synthesis from Silanes

A novel and environmentally conscious method for the synthesis of silanols, including structures related to this compound, involves a metal-free, visible light-mediated oxidation of silanes. nih.gov This process utilizes a four-coordinated organoboron compound, specifically aminoquinoline diarylboron (AQDAB), as a photocatalyst. nih.govmdpi.com The reaction proceeds at room temperature under an oxygen atmosphere, representing a greener alternative to traditional oxidation methods. nih.gov

The fundamental mechanism of this synthesis involves the AQDAB photocatalyst absorbing visible light, which leads to the generation of singlet oxygen (¹O₂). mdpi.com This highly reactive ¹O₂ then interacts with the starting silane (B1218182) (a hydrosilane), abstracting a hydrogen atom to form a transient silyl radical and a hydroperoxy radical. mdpi.com These two radical species subsequently recombine to create a silylperoxide intermediate. The final step is the nucleophilic attack by water on this intermediate, which decomposes to yield the desired silanol product. mdpi.com This method effectively transforms Si-H bonds into Si-O bonds, affording silanols in moderate to good yields. nih.gov

The efficacy of this organoboron-catalyzed synthesis has been demonstrated across a range of silane substrates. Research findings indicate that various silanols can be produced through this photocatalytic oxidation strategy. mdpi.com

Table 1: Organoboron-Catalyzed Synthesis of a Representative Silanol

| Starting Material | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diphenylsilane | Aminoquinoline diarylboron (AQDAB) | Visible Light, O₂ atmosphere, Room Temperature | Diphenylsilanol | 85% | mdpi.com |

Nucleophilic Substitution Pathways

Nucleophilic substitution represents a more conventional and widely employed strategy for the synthesis of silanols like this compound. This pathway typically involves the hydrolysis of a suitable silyl halide precursor, most commonly a chlorosilane. mdpi.com For the synthesis of tert-Butyldiphenylsilanol, the corresponding precursor is tert-Butyldiphenylchlorosilane. google.comchemicalbook.com

In this reaction, the silicon atom of the chlorosilane is electrophilic and is attacked by a nucleophile, such as water or a hydroxide ion. The nucleophile's lone pair of electrons forms a new bond with the silicon atom, while the silicon-chlorine bond breaks. The chloride ion is displaced as a leaving group, and a proton transfer step subsequently yields the final silanol product and a byproduct (e.g., hydrochloric acid if water is the nucleophile). wikipedia.org

This method is foundational in organosilicon chemistry. The starting material, tert-Butyldiphenylchlorosilane, is a common reagent used extensively as a protecting group for alcohols in organic synthesis due to its steric bulk and stability. chemicalbook.comwikipedia.org Its synthesis often involves the reaction of diphenyl dichlorosilane (B8785471) with a Grignard reagent like tert-butylmagnesium chloride. google.com The subsequent hydrolysis to form the silanol is a straightforward and efficient transformation.

Table 2: General Reaction for Nucleophilic Substitution Synthesis of tert-Butyldiphenylsilanol

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Byproduct |

|---|---|---|---|

| tert-Butyldiphenylchlorosilane | Water (H₂O) | tert-Butyldiphenylsilanol | Hydrochloric Acid (HCl) |

Reactivity and Reaction Mechanisms of Butyl Diphenyl Silanol

Role in Organic Synthesis

Organosilanols, including butyl(diphenyl)silanol, are valuable reagents in organic synthesis. The hydroxyl group can be easily converted to other functional groups, and the silicon moiety can influence the stereochemistry of reactions. The related tert-butyldiphenylsilyl (TBDPS) group is a widely used protecting group for alcohols due to its steric bulk and stability under a range of reaction conditions, particularly acidic ones. wikipedia.org

Applications in Materials Science

The silanol (B1196071) functionality in this compound allows it to undergo condensation reactions to form siloxane bonds (-Si-O-Si-). This property is fundamental to the formation of silicone polymers. ontosight.ai By incorporating this compound into a polymer chain, the resulting material's properties, such as thermal stability, hydrophobicity, and flexibility, can be tailored. These materials can find use as coatings, adhesives, and elastomers. ontosight.aiontosight.ai

Use as a Derivatizing Agent in Analytical Chemistry

In analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is often employed to enhance the volatility and detectability of polar compounds. The tert-butyldiphenylsilyl group, introduced via a reagent like tert-butyldiphenylchlorosilane, is used to derivatize compounds with active hydrogens, such as fatty acids and sterols. researchgate.net The resulting TBDPS ethers or esters are stable under HPLC conditions and can be detected by UV absorption. researchgate.net Mass spectrometry of these derivatives often shows characteristic fragmentation patterns, aiding in structural elucidation. researchgate.net

This compound as a Metabolic Intermediate

Organosilicon compounds, particularly those used in consumer products and medical devices, can undergo biodegradation. Silanols are often identified as metabolic intermediates in these processes. wikipedia.org The study of the formation and fate of this compound as a metabolite is crucial for understanding the environmental and biological impact of larger organosilicon compounds containing the butyl(diphenyl)silyl moiety.

Structural Elucidation and Spectroscopic Analysis of Butyl Diphenyl Silanol

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to understanding the molecular framework of tert-butyl(diphenyl)silanol. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the chemical environment of magnetically active nuclei within a molecule. For tert-butyl(diphenyl)silanol, ¹H, ¹³C, and ²⁹Si NMR spectra provide unambiguous evidence for its structural assignment.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the phenyl and tert-butyl groups. The aromatic protons typically appear as a multiplet in the range of δ 7.3-7.8 ppm. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately δ 1.1 ppm. The hydroxyl proton (Si-OH) signal is often observed as a broad singlet, with its chemical shift being variable depending on concentration and solvent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The phenyl carbons show a series of signals in the aromatic region (δ 128-136 ppm). The quaternary carbon of the tert-butyl group is found around δ 19 ppm, while the methyl carbons of this group resonate near δ 27 ppm.

²⁹Si NMR spectroscopy is particularly diagnostic for silicon-containing compounds. While the specific shift for tert-butyl(diphenyl)silanol is not widely reported, related compounds such as triphenylsilanol (B1683266) and diphenylsilanediol (B146891) show chemical shifts in the range of -20 to -35 ppm. nih.govnih.gov This region is characteristic for silanols, and a similar chemical shift is anticipated for tert-butyl(diphenyl)silanol. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for tert-Butyl(diphenyl)silanol

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~7.3-7.8 (m) | Phenyl protons (C₆H₅) |

| ¹H | ~1.1 (s) | tert-Butyl protons (C(CH₃)₃) |

| ¹³C | ~128-136 | Phenyl carbons (C₆H₅) |

| ¹³C | ~27 | tert-Butyl methyl carbons (-CH₃) |

| ¹³C | ~19 | tert-Butyl quaternary carbon (-C(CH₃)₃) |

| ²⁹Si | ~ -20 to -35 | Silicon atom (Ph₂Si(OH)) |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The FT-IR spectrum of tert-butyl(diphenyl)silanol displays several characteristic absorption bands.

A prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the silanol (B1196071) group, broadened due to intermolecular hydrogen bonding. researchgate.net The Si-O single bond stretch is typically observed in the 810-950 cm⁻¹ range. Vibrations associated with the phenyl groups include aromatic C-H stretching just above 3000 cm⁻¹, and characteristic C=C stretching absorptions around 1430 cm⁻¹. The Si-Ph bond also gives a sharp, strong absorption near 1120 cm⁻¹. The aliphatic C-H stretching vibrations of the tert-butyl group are found in the 2870-2960 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Bands for tert-Butyl(diphenyl)silanol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200-3600 (broad) | Stretching | O-H (hydrogen-bonded silanol) |

| ~3070 | Stretching | Aromatic C-H |

| ~2960, 2870 | Stretching | Aliphatic C-H (tert-butyl) |

| ~1430 | Stretching | Aromatic C=C |

| ~1120 | Stretching | Si-Ph |

| ~810-950 | Stretching | Si-O |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering clues to the molecule's structure. For tert-butyl(diphenyl)silanol (C₁₆H₂₀OSi, molecular weight 256.41 g/mol ), the mass spectrum exhibits a distinct fragmentation pattern. nih.gov

The molecular ion peak [M]⁺ at m/z 256 is often weak or absent in electron impact ionization. A highly characteristic and often base peak in the spectrum occurs at m/z 199. This corresponds to the loss of a tert-butyl radical ([M-57]⁺), a fragmentation that is highly favored due to the stability of the resulting diphenylhydroxysilyl cation ([Ph₂SiOH]⁺). Other significant fragments can arise from the further breakdown of the phenyl-containing ions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecular ion and its key fragments with high accuracy.

Table 3: Key Mass Spectrometry Fragments for tert-Butyl(diphenyl)silanol

| m/z | Ion Formula | Description |

|---|---|---|

| 256 | [C₁₆H₂₀OSi]⁺ | Molecular Ion (M⁺) |

| 199 | [C₁₂H₁₁OSi]⁺ | Fragment from loss of tert-butyl group [M-57]⁺ |

| 181 | [C₁₂H₉Si]⁺ | Fragment from loss of H₂O from m/z 199 |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structure Determination

In the solid state, the silicon atom in silanols adopts a distorted tetrahedral geometry. For tert-butyl(diphenyl)silanol, the bulky phenyl and tert-butyl groups would cause steric hindrance, influencing the precise bond angles around the central silicon atom.

Information regarding specific "pseudotetragonal motifs" for tert-butyl(diphenyl)silanol or its analogues is not found in the reviewed literature. However, asymmetry within the crystal structure is a common feature in related compounds. For instance, the crystal structure of tert-butyldimethylsilanol (B101206) hemihydrate reveals an asymmetric unit containing two independent silanol molecules and one water molecule, where the two silanol molecules are not related by symmetry. researchgate.netnih.gov This asymmetry arises from the complex interplay of steric demands and the optimization of hydrogen-bonding interactions within the crystal lattice, leading to different molecular conformations within the same unit cell. Such crystallographic asymmetry highlights how subtle packing forces can influence molecular arrangement in the solid state.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Selective Protecting Group in Complex Organic Synthesis

The primary application of the tert-butyldiphenylsilyl ether (O-TBDPS), formed from butyl(diphenyl)silanol, is as a protecting group for hydroxyl functionalities. ontosight.ai Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. ontosight.aibham.ac.uk The TBDPS group is particularly prized for its considerable stability under a wide range of reaction conditions, including acidic and basic environments, which sets it apart from other common silyl (B83357) ethers. ontosight.aiwikipedia.orgwikipedia.org This stability is attributed to the significant steric hindrance provided by the bulky tert-butyl and phenyl groups surrounding the silicon atom. ontosight.aiwikipedia.org

The introduction of the TBDPS group is typically achieved by reacting an alcohol with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a mild base like imidazole (B134444) or pyridine (B92270). ontosight.ai The deprotection, or removal, of the TBDPS group is commonly accomplished using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). ontosight.aiharvard.edu

Protection in Carbohydrate Chemistry

Carbohydrates are polyhydroxylated molecules, making the selective protection of one or more hydroxyl groups a formidable challenge in their chemical synthesis. nsf.gov The TBDPS group has proven to be an effective tool for achieving such selectivity. Due to its steric bulk, it preferentially reacts with the less sterically hindered primary hydroxyl groups over secondary ones. wikipedia.orgnsf.gov

Research has demonstrated that the regioselective silylation of sugar polyols can be performed efficiently. nih.gov For instance, the use of TBDPS-Cl with a limited amount of pyridine can lead to the selective protection of primary alcohols in carbohydrates. nih.gov The stability of the TBDPS group is also a key advantage in carbohydrate chemistry, as it can withstand reaction conditions used for the manipulation of other protecting groups, such as the acidic conditions required for the removal of acetal (B89532) protecting groups. wikipedia.org

A comparative study of silyl protecting groups in carbohydrate chemistry highlights the unique features of TBDPS. Its stability profile allows for orthogonal protection strategies, where different protecting groups can be selectively removed in the presence of others. nih.govnih.gov

| Silyl Ether | Relative Resistance to Acid Hydrolysis | Key Features in Carbohydrate Synthesis |

| TMS | 1 | Readily cleaved, useful for temporary protection. |

| TES | 64 | More stable than TMS. |

| TBS/TBDMS | 20,000 | Good balance of stability and ease of removal. |

| TBDPS | 5,000,000 | Highly stable to acid, allows for orthogonal strategies. wikipedia.orgwikipedia.org |

| TIPS | 700,000 | Very bulky, offers high stability. |

Data sourced from multiple references. wikipedia.org

Synthesis of Nucleoside Derivatives

The synthesis of nucleoside derivatives, which are fundamental components of DNA and RNA and are often used as antiviral or anticancer agents, frequently requires the selective protection of hydroxyl groups on the sugar moiety. wits.ac.zawikipedia.org The TBDPS group is commonly employed to protect the 5'-primary hydroxyl group of nucleosides. wits.ac.za

The silyl-Hilbert-Johnson reaction, a cornerstone of nucleoside synthesis, involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative. wikipedia.org In the preparation of these nucleoside building blocks, the TBDPS group can be selectively introduced at the 5'-position, leaving the 2'- and 3'-hydroxyl groups available for further modification. wits.ac.zanih.gov

Orthogonal Protection Strategies in Multi-functionalized Compounds

Orthogonal protection refers to the use of multiple, distinct protecting groups in a single molecule that can be removed under different specific conditions, without affecting the other protecting groups. bham.ac.uk This strategy is crucial for the synthesis of complex molecules with multiple functional groups. The unique stability of the TBDPS group makes it an excellent candidate for such strategies. nih.gov

The TBDPS group is notably stable to acidic conditions that cleave other common protecting groups like tert-butyldimethylsilyl (TBDMS) or trityl groups. wikipedia.org For example, TBDPS ethers are resistant to 80% acetic acid, which is often used to remove TBDMS ethers. wikipedia.org Conversely, the TBDPS group can be removed with fluoride ions, while other groups, such as benzyl (B1604629) ethers, remain intact. nih.gov This differential reactivity allows for a programmed, stepwise deprotection and modification of a complex molecule.

The development of new protecting groups that are orthogonal to established ones, including TBDPS, continues to be an active area of research. For instance, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been introduced as a protecting group that is fully orthogonal to the p-methoxybenzyl group and can be removed under desilylation conditions. researchgate.net

Catalytic Applications of this compound and Derivatives

Beyond its role in protecting group chemistry, the silanol (B1196071) functional group in this compound and its derivatives has shown promise in the field of catalysis.

As Stabilizing Ligands in Coordination Chemistry of Metal Complexes

While the direct use of this compound as a ligand is not extensively documented, the broader class of silyl-substituted ligands plays a significant role in stabilizing metal complexes used in catalysis. nih.gov The steric and electronic properties of silyl groups can be tuned to influence the reactivity and stability of the metal center. nih.gov For example, silyl-substituted allyl ligands have been shown to provide kinetic stability to transition metal complexes involved in transformations like cross-coupling reactions. nih.gov

Research into ruthenium(II) complexes with tert-butyl-phenyl-substituted tetrapyridophenazine ligands has shown that these bulky substituents can stabilize the metal-to-ligand charge transfer (MLCT) states of the complex, which is relevant for their photophysical and electrochemical properties. rsc.org Although these are not silanol-based ligands, the principle of using bulky silyl or related groups to modulate the properties of a metal complex is a key concept in ligand design.

Organocatalytic Systems for Direct Amidation of Carboxylic Acids

A significant recent development has been the discovery of triarylsilanols as organocatalysts for the direct amidation of carboxylic acids. acs.org This reaction, which forms a crucial amide bond by reacting a carboxylic acid directly with an amine, typically requires harsh conditions or the use of stoichiometric coupling agents. rsc.orgrsc.org The use of a catalyst makes the process more efficient and environmentally friendly. rsc.org

Studies have shown that triarylsilanols, including derivatives of diphenylsilanol, can effectively catalyze this transformation. acs.org The catalytic activity is influenced by the electronic nature of the substituents on the aryl rings. For instance, tris(p-haloaryl)silanols have been identified as more active catalysts than the parent triphenylsilanol (B1683266). acs.org

The proposed mechanism involves the activation of the carboxylic acid by the silanol catalyst. Kinetic studies have revealed that these reactions can be subject to product inhibition, and the reactivity differs depending on the types of acid and amine used. acs.org This application represents a promising new frontier for silanol-based compounds, moving them from a stoichiometric role as protecting groups to a catalytic role in important chemical transformations.

Mechanistic Insights into Silanol-Based Catalysis

The silanol group (Si-OH) is a key functional group in organosilicon chemistry, acting as a potent hydrogen-bond donor and a mild Brønsted acid. This capability allows silanols, including this compound, to function as organocatalysts for a variety of chemical transformations. The catalytic activity of silanols is rooted in their ability to activate electrophiles through hydrogen bonding, thereby facilitating nucleophilic attack.

Mechanistic studies have shown that the efficacy of silanol catalysts is highly dependent on the electronic and steric nature of the substituents attached to the silicon atom. researchgate.netescholarship.org In this compound, the electron-withdrawing phenyl groups increase the acidity of the silanol proton compared to trialkylsilanols, enhancing its catalytic activity. The bulky butyl and diphenyl groups create a specific chiral environment around the active site, which can influence the stereoselectivity of certain reactions. researchgate.net

Control experiments in various studies have validated the essential role of the silanol group in both achieving catalytic activity and ensuring selectivity. escholarship.org Silanols have been successfully employed as hydrogen-bond donor catalysts in reactions such as N-acyl Mannich reactions and additions to N-acylisoquinolinium ions. researchgate.netnih.gov The mechanism typically involves the formation of a hydrogen-bonded complex between the silanol and the substrate, which lowers the activation energy of the rate-determining step. nih.gov DFT calculations and structural analyses have been used to understand the coordination modes, revealing that interactions like π-π stacking can also play a role in stabilizing transition states and enabling selectivity. escholarship.org

Table 1: Factors Influencing Silanol Catalysis

| Feature | Role in Catalysis | Impact of this compound Substituents |

|---|---|---|

| Si-OH Group | Acts as the primary catalytic site (hydrogen-bond donor, Brønsted acid). | The hydroxyl group is essential for activating substrates. |

| Phenyl Groups | Increase the acidity of the OH proton through electron withdrawal. | Enhances catalytic activity by making the hydrogen bond stronger. |

| Butyl Group | Provides steric bulk and influences the catalyst's solubility and pocket shape. | Affects substrate approach and can influence stereoselectivity. |

Integration into Polymeric Systems

Functionalization of Polyacetylenes for Enhanced Gas Permeability Membranes

Substituted polyacetylenes are a class of polymers recognized for their potential in gas separation membrane applications due to their rigid main chain and high free volume. nih.gov However, their performance is often limited by physical aging and a trade-off between permeability and selectivity. A key strategy to improve these properties is the introduction of bulky side groups to the polymer backbone. This modification hinders polymer chain packing, thereby increasing the fractional free volume (FFV) and enhancing gas permeability. nih.gov

While direct functionalization of polyacetylenes with this compound is not extensively documented, the principle relies on incorporating large substituents. Groups such as trimethylsilyl (B98337) and bulky aromatic rings have proven effective in creating distorted conformations and preventing efficient chain stacking. nih.gov The this compound moiety, with its sterically demanding tert-butyl and diphenyl groups, is an ideal candidate for this purpose. If attached to a polyacetylene backbone, it would significantly disrupt chain packing, leading to a polymer with high intrinsic microporosity and, consequently, superior gas permeability, a desirable trait for applications like CO2 capture and air separation. nih.gov

Table 2: Effect of Substituents on Polyacetylene Properties

| Substituent Group | Primary Effect | Impact on Gas Permeability |

|---|---|---|

| Trimethylsilyl | Increases inter-chain distance | High |

| Trimethylgermanyl | Increases free volume | High |

| Large Benzene Rings | Hinder chain stacking | High |

| Butyl(diphenyl)silyl (projected) | Combines steric bulk of alkyl and aryl groups | Potentially Very High |

Role in Room Temperature Vulcanizable (RTV) Silicone Formulations

Room Temperature Vulcanizable (RTV) silicones are versatile materials that cure at ambient conditions to form durable and flexible elastomers. They are widely used as sealants and adhesives. The curing process is a polycondensation reaction that relies on the presence of reactive functional groups, primarily silanol (Si-OH) groups. youtube.com

RTV-2 (two-component) formulations typically consist of a silanol-terminated polysiloxane polymer and a cross-linking agent, often an alkoxysilane. The catalyst, frequently a tin compound, facilitates the reaction between the terminal silanol groups of the polymer chains and the cross-linker. This process forms a stable, three-dimensional cross-linked network of siloxane (Si-O-Si) bonds, with the release of a small byproduct like alcohol. youtube.com

While long-chain silanol-terminated polysiloxanes form the bulk of the polymer network, smaller molecules like this compound can play several roles. It can act as a chain-end capping agent to control the molecular weight and rheology of the uncured polymer. The bulky butyl and diphenyl groups can also modify the properties of the final elastomer, potentially improving its thermal stability, refractive index, or compatibility with organic substrates. youtube.com

Synthesis of Silicon-Containing Polymers via Silanol Intermediates

Silanols are crucial intermediates in the synthesis of a wide range of silicon-containing polymers, including polysiloxanes (silicones), silsesquioxanes, and various hybrid organic-inorganic materials. semanticscholar.orgnih.gov These polymers are valued for their unique combination of properties, such as thermal stability, chemical resistance, and low surface energy.

This compound can serve as a monomer or a precursor in polycondensation reactions. For instance, the self-condensation of a silanol can lead to the formation of siloxane bonds, building up a polymer chain. More commonly, it can be reacted with other monomers, such as dichlorosilanes or alkoxysilanes, to create copolymers with precisely tailored properties. researchgate.net The incorporation of the butyl-diphenyl-silyl unit into a polymer backbone or as a side group can impart specific characteristics:

Increased Thermal Stability: The phenyl groups enhance the polymer's resistance to high temperatures.

Modified Solubility: The combination of a nonpolar butyl group and aromatic phenyl groups affects the polymer's interaction with different solvents.

Controlled Refractive Index: Aryl groups can increase the refractive index of the resulting polymer. youtube.com

Recent advancements also include biocatalytic approaches, where enzymes like silicatein-α are used to catalyze the condensation of silane (B1218182) precursors, offering a more sustainable route to polysiloxane synthesis. rsc.org

Supramolecular Chemistry and Self-Assembly

Engineering Hydrogen-Bonded Architectures

The silanol group is a powerful and reliable motif for directing the self-assembly of molecules into ordered supramolecular structures. researchgate.net Its ability to act as both a strong hydrogen bond donor and acceptor allows for the formation of predictable and robust intermolecular connections. ic.ac.uknih.gov This has led to the engineering of a wide variety of complex, hydrogen-bonded architectures in the solid state.

The specific geometry of the self-assembled structure is highly dependent on the steric and electronic properties of the organic substituents on the silicon atom. researchgate.netnih.gov In the case of this compound, the two phenyl groups and one butyl group create a defined steric profile that influences how the molecules approach each other. In the crystalline state, arylsilanols are known to form a range of structural motifs, including:

Dimers: Two silanol molecules hydrogen-bond to each other. nih.gov

Chains and Sheets: Molecules link in one or two dimensions through extended hydrogen-bonding networks. ic.ac.uk

Tubular and Cage Structures: More complex, three-dimensional assemblies can form, sometimes directed by the presence of guest molecules. nih.govnih.gov

The study of these assemblies provides insight into crystal engineering and the design of new materials. The non-covalent interactions, including hydrogen bonds and π-π stacking between the phenyl rings, govern the final architecture. researchgate.netresearchgate.net By understanding these interactions, it is possible to design molecules like this compound to assemble into materials with specific nanoscale structures and properties. nih.gov

Table 3: Common Hydrogen-Bonded Motifs in Silanols

| Motif | Description | Influencing Factors |

|---|---|---|

| Oligomers (Dimers, Tetramers) | Discrete, closed-loop structures formed by a small number of molecules. nih.gov | Steric hindrance from bulky groups. |

| Chains (1D) | Infinite one-dimensional arrays of hydrogen-bonded molecules. ic.ac.uk | Presence of less bulky substituents. |

| Sheets (2D) | Planar, two-dimensional networks. ic.ac.uk | A balance of steric and electronic effects. |

| 3D Networks | Extended, three-dimensional architectures. | Multiple hydrogen-bonding sites or templating guest molecules. |

Surface Modification of Silicate Materials

The modification of silicate material surfaces is a critical process in materials science, aimed at altering the inherent properties of the substrate to suit specific advanced applications. Silicate surfaces, such as those of glass, silica (B1680970) gel, and silicon wafers, are typically characterized by the presence of silanol groups (Si-OH), which render them hydrophilic (water-attracting). rsc.orgresearchgate.net While advantageous for certain uses, this hydrophilicity can be a significant drawback in others, leading to issues like moisture adsorption, which can degrade the performance of electronic components or alter the selectivity of chromatographic media. rsc.orgresearchgate.net

This compound and its reactive derivatives, particularly tert-butyldiphenylsilyl (TBDPS) chloride, are highly effective reagents for transforming these hydrophilic silicate surfaces into hydrophobic (water-repellent) ones. The modification process involves a chemical reaction between the reactive silylating agent and the surface silanol groups. nih.govnih.gov This reaction forms a stable, covalent silicon-oxygen-silicon (siloxane) bond, effectively anchoring the bulky and nonpolar tert-butyldiphenylsilyl group to the surface. The presence of the large phenyl and butyl groups creates a robust, nonpolar layer that sterically shields the underlying substrate and prevents interaction with polar molecules like water. researchgate.net

The success and extent of this surface modification are commonly verified by measuring the water contact angle. A significant increase in the contact angle on a treated surface is indicative of a successful transition from a hydrophilic to a hydrophobic state. rsc.orgmdpi.com

Research Findings on Surface Property Alteration

The primary effect of treating silicate materials with this compound derivatives is a drastic change in surface energy, leading to enhanced hydrophobicity. This is crucial for applications requiring moisture resistance. For instance, in the manufacturing of integrated circuits, carbon-doped silicon oxide (CDO) is used as a low-dielectric-constant material. However, the presence of surface silanol groups can attract moisture, undesirably increasing this dielectric constant. rsc.orgresearchgate.net Modifying the surface by converting these hydrophilic Si-OH groups into hydrophobic silyl ether groups provides a practical solution to this problem. rsc.orgresearchgate.net

The general principle involves the reaction of a silylating agent with the surface silanols. The resulting modified surface, now covered with butyl(diphenyl)silyl groups, effectively repels water, as demonstrated by a significant increase in the water contact angle.

| Material | Surface Treatment | Before Treatment (Water Contact Angle) | After Treatment (Water Contact Angle) | Reference |

|---|---|---|---|---|

| Silica Wafer | Untreated | ~0-10° (Highly Hydrophilic) | N/A | rsc.org |

| Silica Wafer | Derivatization with Alkylsilyl Groups | ~0-10° | >90° (Hydrophobic) | rsc.orgmdpi.com |

Application in Reversed-Phase Chromatography

One of the most significant applications of this surface modification is in the field of analytical chemistry, specifically high-performance liquid chromatography (HPLC). Silica gel is the most common stationary phase support in HPLC, but its unmodified, polar surface is only suitable for normal-phase chromatography. For reversed-phase HPLC, which is far more widely used, a nonpolar stationary phase is required.

By chemically bonding tert-butyldiphenylsilyl groups to the silica surface, a highly stable, nonpolar stationary phase is created. The TBDPS group is known for its exceptional stability across a wide pH range compared to other silylating agents like trimethylsilyl derivatives, which are prone to hydrolysis. researchgate.net This chemical robustness is critical for the longevity of the HPLC column and the reproducibility of separations.

The resulting TBDPS-modified silica is used to separate a variety of organic molecules based on their hydrophobicity. In this setup, a polar mobile phase is used, and nonpolar analytes interact more strongly with the nonpolar stationary phase, leading to longer retention times and effective separation from more polar analytes. The bulky nature of the TBDPS group also imparts unique steric selectivity to the stationary phase.

| Analyte Class | Stationary Phase | Key Separation Principle | Reference |

|---|---|---|---|

| Fatty Acids, Cholesterol, Bile Acids | tert-Butyldiphenylsilyl (TBDPS) derivatized silica | TBDPS derivatives of polar compounds are separated on a reverse-phase column (e.g., RP-8) based on hydrophobicity. | researchgate.net |

| General Polar Compounds | tert-Butyldiphenylsilyl (TBDPS) derivatized silica | The stable TBDPS ethers and esters allow for reliable separation under HPLC conditions using acetonitrile as the mobile phase. | researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems Based on Butyl(diphenyl)silanol Derivatives

The tert-butyldiphenylsilyl (TBDPS) moiety, a core component of this compound, is becoming an integral part of new catalyst designs. d-nb.info The silanol (B1196071) group itself is a key player, capable of acting as a hydrogen-bond donor to activate substrates, a property being exploited in organocatalysis. mdpi.comresearchgate.net

Future research is focused on creating highly specialized catalytic systems. By modifying the substituents on the silicon atom, scientists aim to fine-tune the catalyst's steric and electronic properties to achieve high selectivity and reactivity. researchgate.net For instance, enantiopure silanediols derived from chiral scaffolds like BINOL have shown promise as effective stereoselective hydrogen-bond donor catalysts. researchgate.net The development of such catalysts addresses the ongoing challenges in synthetic chemistry, including the need to improve turnover numbers, broaden substrate scope, and enhance catalyst stability. researchgate.net

Key research pursuits include:

Bifunctional Catalysts: Designing catalysts where the silanol group works in concert with other functional groups to perform complex transformations. researchgate.net

Asymmetric Catalysis: Creating chiral silanol-based catalysts for enantioselective reactions, which are crucial in pharmaceutical synthesis. researchgate.netresearchgate.net

Earth-Abundant Metal Catalysis: Overcoming the limitations of precious metal catalysts by developing systems based on more sustainable and cost-effective metals. researchgate.net

A summary of representative silanol-based catalytic applications is presented below.

| Catalyst Type | Reaction Catalyzed | Key Feature/Advantage |

| Pyrrolidinylsilanol | Asymmetric Organocatalysis | Bifunctional catalyst with hydrogen-bonding capabilities. researchgate.net |

| BINOL-derived Silanediols | Additions of silyl (B83357) ketene (B1206846) acetals | Highly customizable chiral framework for enantioselective reactions. researchgate.net |

| Alkoxysilanols | CO2 conversion to styrene (B11656) carbonate | Catalyzes cycloaddition reactions under mild conditions. researchgate.net |

| Trifluoromethylaryl-disilanol | Diels-Alder reaction | Enhanced acidity of the silanol group increases reaction yields. researchgate.net |

Advanced Materials Design Leveraging Silanol Functionality for Specific Applications

The silanol group is a versatile functional handle for the design of advanced materials. Its ability to form strong hydrogen bonds and to undergo condensation to form stable siloxane (Si-O-Si) networks is fundamental to this utility. researchgate.netnih.gov The interplay between the hydrophilic silanol group and the hydrophobic organic substituents (butyl and diphenyl groups) can guide the self-assembly of molecules into highly ordered structures. researchgate.net

Emerging trends in materials science are leveraging these properties to create:

Nanoporous Materials: Cage-type oligosiloxanes functionalized with silanol groups are being used as molecular building blocks to construct materials with precisely defined nanopores for applications in catalysis and molecular separation. nih.gov

Self-Assembling Systems: Silylated peptides, which hydrolyze to form silanol-functionalized molecules, can self-assemble into complex nanostructures like rods and spheres, which are then stabilized by the formation of a covalent siloxane network. rsc.org This approach combines molecular recognition with sol-gel chemistry to create novel biomaterials. rsc.org

Functional Surfaces: The controlled arrangement of silanols on a surface, such as silica (B1680970), can precisely determine its properties, including acidity and interaction with water. acs.org This is critical for applications ranging from chromatography to designing biocompatible interfaces.

The table below highlights the role of silanol functionality in different material types.

| Material Type | Role of Silanol Functionality | Potential Application |

| Nanoporous Siloxanes | Molecular building block, forms structural network via condensation. nih.gov | Catalysis, Adsorption. nih.gov |

| Peptide-Based Hydrogels | Drives condensation via self-assembly, stabilizes structure. rsc.org | Biomaterials, Tissue Engineering. rsc.org |

| Functionalized Silica Surfaces | Determines surface acidity and hydrophilicity. acs.org | Composite materials, Chromatography. mdpi.com |

| Supramolecular Assemblies | Directs molecular orientation through hydrogen bonding. researchgate.net | Molecular recognition, Sensors. researchgate.net |

Exploration of New and Sustainable Synthetic Pathways

There is a significant push towards developing greener and more efficient methods for synthesizing silanols, moving away from traditional routes that often involve harsh reagents. researchgate.net The classic synthesis involves the hydrolysis of chlorosilanes, but research is now focused on cleaner alternatives. nih.gov

Key directions in sustainable synthesis include:

Photocatalysis: Visible-light-mediated, metal-free methods are emerging for the oxidation of silanes to silanols. mdpi.com One such method uses an organoboron photocatalyst with oxygen as the oxidant and water as the hydrogen source, representing a highly sustainable approach. mdpi.com

Catalytic Hydrolysis/Oxidation: The use of low-cost, earth-abundant catalysts, such as cesium carbonate, facilitates the efficient hydrolysis of hydrosilanes to produce silanols with hydrogen gas as the only byproduct. researchgate.net

Solvent-Free and Novel Reaction Media: Developing synthetic methods that minimize or eliminate the use of hazardous organic solvents is a core principle of green chemistry. nih.govmdpi.com This includes exploring solvent-free mechanochemical methods or using environmentally benign solvents. nih.govmdpi.com A recently developed method prepares alkoxysilanols from acetoxysilylalkoxides, which are cleanly hydrolyzed in water without the need for organic solvents or a base catalyst. researchgate.net

| Synthetic Method | Key Advantage | Example |

| Photocatalytic Oxidation | Metal-free, uses visible light and O2. mdpi.com | Oxidation of triphenylsilane (B1312308) using an aminoquinolate B,B-diphenyl complex catalyst. mdpi.com |

| Catalytic Hydrolysis | Uses low-cost, earth-abundant catalysts. researchgate.net | Cesium carbonate-catalyzed hydrolysis of hydrosilanes. researchgate.net |

| Aqueous Hydrolysis | Avoids organic solvents and base catalysts. researchgate.net | Hydrolysis of acetoxysilylalkoxides in water. researchgate.net |

| Oxidation of Si-H bond | Alternative to hydrolysis of halo-silanes. nih.gov | Manganese-catalyzed dehydrogenative oxidation of hydrosilanes. researchgate.net |

Deeper Mechanistic Understanding through Integrated Experimental and Computational Chemistry

The synergy between advanced experimental techniques and powerful computational methods is proving indispensable for unlocking a deeper understanding of the behavior of this compound and related compounds. This integrated approach allows researchers to probe reaction mechanisms, predict properties, and rationally design new systems.

Reaction Mechanisms: The combination of experimental studies with Density Functional Theory (DFT) calculations has become a powerful tool for elucidating complex reaction pathways. For example, DFT has been used to map the catalytic cycle of palladium-catalyzed hydrosilylation, identifying key transition states and explaining the origins of chemo- and regioselectivity, which aligns with experimental observations. acs.orgacs.org

Intermolecular Interactions: Computational tools are used to understand the non-covalent forces that govern the structure of materials. Hirshfeld surface analysis and 2D fingerprint plots, derived from single-crystal X-ray diffraction data, provide quantitative insights into the crystal packing and intermolecular contacts in tert-butyldiphenylsilanes. researchgate.net

Material and Surface Properties: Density functional theory-based molecular dynamics (DFTMD) simulations can model complex interfaces, such as that between silica and water, to predict properties like the acidity (pKa) of different types of surface silanol groups. acs.org Finite Element Analysis (FEA) is another computational method used to simulate the mechanical properties of materials, such as the stress distribution in composites, correlating these simulations with experimental results. mdpi.com

This integrated approach is supported by a range of experimental techniques, including:

NMR Spectroscopy: 29Si and 1H NMR studies provide crucial information about the electronic environment of the silicon atom and the nature of hydrogen bonding in solution. researchgate.net

X-ray Crystallography: Provides precise data on molecular structures and packing in the solid state, which serves as a benchmark for computational models. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.